molecular formula C10H13N3O3 B1532785 2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)- CAS No. 959616-57-0

2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)-

Cat. No. B1532785
CAS RN: 959616-57-0
M. Wt: 223.23 g/mol
InChI Key: OYRSKLLGJWTBFZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)-, otherwise known as 2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, or 2E-PA, is a synthetic organic compound with a molecular weight of 284.3 g/mol. It is a white crystalline solid that is soluble in water and has a melting point of 128-132°C. 2E-PA is primarily used in scientific research as a research tool to study protein-ligand interactions and for its potential therapeutic applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthesis of Heterocyclic β-Amino Acids : This compound is used in the synthesis of β-amino-5-pyrimidinepropanoic acid and its derivatives. These synthesized compounds have applications in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

Chemopreventive Agent Research

  • Cancer Chemoprevention : A derivative of this compound has shown promise as a chemopreventive agent for various types of cancer, particularly colon and tongue cancers. It has been characterized for its biological effects related to cancer growth and development (Curini et al., 2006).

Pharmaceutical and Medicinal Chemistry

  • Development of Antimicrobial Agents : Derivatives of this compound are explored for their antimicrobial properties, making them potential candidates for new pharmaceuticals (Hossan et al., 2012).

Material Science and Polymer Chemistry

  • Polybenzoxazine Synthesis : This compound has been explored in the synthesis of polybenzoxazines, a class of polymers, indicating its significance in material science and polymer chemistry (Trejo-Machin et al., 2017).

Crystallography

  • Crystal Structure Studies : Research has been conducted to understand the crystal structures of derivatives of this compound, providing insights into its physical and chemical properties (Sinur et al., 1994).

Food Chemistry

  • Study in Alcoholic Solutions : The transformation of related compounds in alcoholic solutions has been studied, contributing to the field of food chemistry (Dawidowicz & Typek, 2015).

properties

IUPAC Name

ethyl (E)-3-(4-amino-2-methoxypyrimidin-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-3-16-8(14)5-4-7-6-12-10(15-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRSKLLGJWTBFZ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=C(N=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C(N=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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